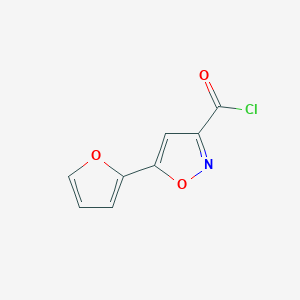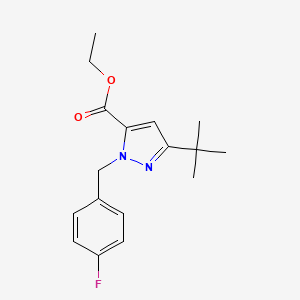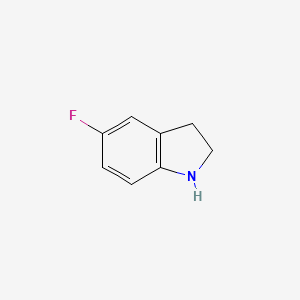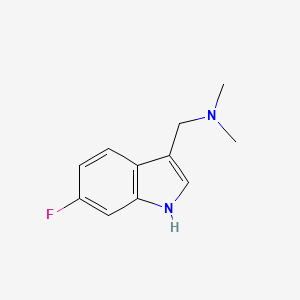
5-(2-Furyl)isoxazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-Furyl)isoxazole-3-carbonyl chloride" is a chemical of interest in the field of organic synthesis and heterocyclic chemistry. It is related to various research efforts aimed at synthesizing novel organic compounds, particularly those containing the isoxazole ring, which is a five-membered heterocycle consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The furyl group attached to the isoxazole ring indicates the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This structure is significant as it is often found in compounds with biological activity and can be a key building block for pharmaceuticals and materials science applications.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles has been used to generate 2 H-azirine-2-carbonyl chlorides, which are then trapped in situ with pyrazoles to form 2-(1 H-Pyrazol-1-ylcarbonyl)-2 H-azirines . Another study reports the synthesis of an iron(III) chloride complex with a related furyl-containing compound, demonstrating the versatility of furyl derivatives in coordination chemistry . Additionally, the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation indicates that furyl compounds can be efficiently cyclized to form oxadiazoles, a class of heterocycles with potential applications in drug development .
Molecular Structure Analysis
The molecular structure of compounds related to "5-(2-Furyl)isoxazole-3-carbonyl chloride" has been determined using various analytical techniques. For example, the crystal structure of an iron(III) chloride complex with a furyl-containing ligand was elucidated using X-ray single-crystal diffraction, revealing a tetrahedral geometry around the iron center . This kind of structural analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can influence the reactivity and properties of the compound.
Chemical Reactions Analysis
The reactivity of furyl and isoxazole derivatives has been the subject of several studies. The aforementioned 2-(1 H-Pyrazol-1-ylcarbonyl)-2 H-azirines can undergo further chemical transformations to yield other heterocyclic compounds, such as oxazoles and pyrazoles, through photolysis and Ni(II)-catalyzed reactions . Moreover, the arylation of furan-2-carboxylic acids has been used to synthesize various heterocycles, including thiadiazole and oxadiazole derivatives, demonstrating the potential of furyl compounds to participate in a wide range of chemical reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-(2-Furyl)isoxazole-3-carbonyl chloride" are not detailed in the provided papers, the studies do offer insights into the properties of related compounds. For instance, the strong emission of 5-(1 H-Pyrazol-1-yl)oxazoles in acetonitrile with high quantum yields suggests that these compounds could have interesting photophysical properties . The synthesis methods described also highlight the importance of reaction conditions, such as the use of microwave irradiation, which can improve yields and reaction rates .
科学的研究の応用
Synthesis and Characterization of Isoxazole Derivatives
Isoxazole derivatives, including those with furanyl substitutions such as 5-(2-furyl)isoxazole-3-carbonyl chloride, have been synthesized for their notable antimicrobial properties. These derivatives are created through cyclocondensation reactions, involving key intermediates and various aromatic ketones, and are characterized using techniques like IR, NMR, and mass spectroscopy. Their antibacterial and antifungal activities have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger, showing significant efficacy in some cases (Dhaduk & Joshi, 2022).
Heterocyclic Synthesis from Arylation of Unsaturated Compounds
The arylation of furan-2-carboxylic acids leads to the formation of 5-arylfuran-2-carboxylic acids, which upon reaction with various reagents, can yield a diverse array of heterocyclic compounds. This includes the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives. Such chemical transformations highlight the versatility of furan derivatives in the synthesis of complex heterocyclic structures, offering potential applications in pharmaceuticals and materials science (Gorak et al., 2009).
Applications in Organic Synthesis and Material Science
Isoxazole and its derivatives are crucial in organic synthesis and material science due to their role as intermediates in the production of more complex molecules. Their reactions with various reagents can lead to the formation of compounds with potential applications in pharmaceuticals, agrochemicals, and the synthesis of natural products. The ability to selectively synthesize isoxazoles and isoxazolines by reacting aryl nitrile oxides with enolates of carbonyl compounds demonstrates the strategic importance of these heterocycles in preparative chemistry (Vitale & Scilimati, 2013).
Furoyl Phosphonate Synthesis and Reactivity
The synthesis and transformations of 5-substituted 2-furoyl phosphonates, derived from chloromethyl-2-furoyl chloride, demonstrate the potential of furan derivatives in generating compounds with unique reactivity patterns. These compounds engage in reactions that lead to the formation of azidomethyl, chloromethyl, and other substituted phosphonates, illustrating the furan ring's capacity to undergo diverse chemical transformations with implications for developing new materials and active pharmaceutical ingredients (Pevzner & Ponyaev, 2019).
Safety And Hazards
特性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNHOYZXMTBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383775 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furyl)isoxazole-3-carbonyl chloride | |
CAS RN |
88958-33-2 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B1304737.png)

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)



![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)



